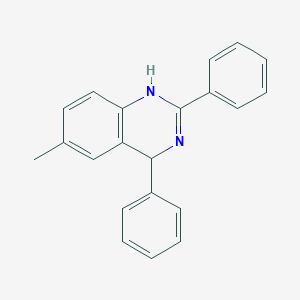oxophosphanium CAS No. 138568-50-0](/img/structure/B14269673.png)
[2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyl](hydroxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyloxophosphanium is a chemical compound known for its unique structure and properties. It is characterized by the presence of a hydroxy group, a cyclopentyl ring, and a phosphonium group, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyloxophosphanium typically involves the reaction of 4,4-dimethyl-3-oxopentyl with a cyclopentyl derivative under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistency and quality. The use of advanced purification techniques, such as chromatography, is common to isolate the compound from impurities.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyloxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
Scientific Research Applications
2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyloxophosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyloxophosphanium involves its interaction with specific molecular targets. The hydroxy and phosphonium groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyloxophosphonium
- 2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyloxophosphine
Uniqueness
Compared to similar compounds, 2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyloxophosphanium stands out due to its unique combination of functional groups and its specific reactivity profile
Properties
CAS No. |
138568-50-0 |
|---|---|
Molecular Formula |
C12H22O4P+ |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
[2-(4,4-dimethyl-3-oxopentyl)-1-hydroxycyclopentyl]-hydroxy-oxophosphanium |
InChI |
InChI=1S/C12H21O4P/c1-11(2,3)10(13)7-6-9-5-4-8-12(9,14)17(15)16/h9,14H,4-8H2,1-3H3/p+1 |
InChI Key |
HDNTZJSZCJYRMX-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)(C)C(=O)CCC1CCCC1(O)[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)
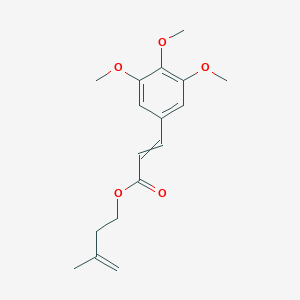
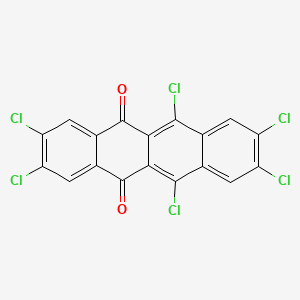
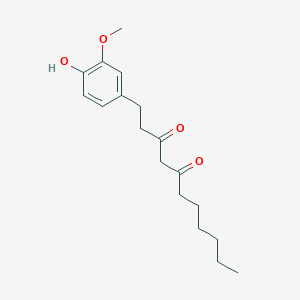
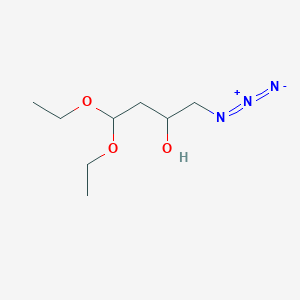
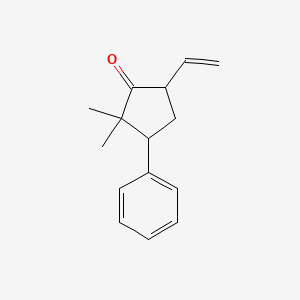
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
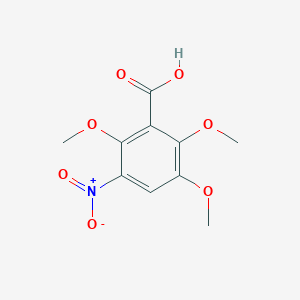


![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)
![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
